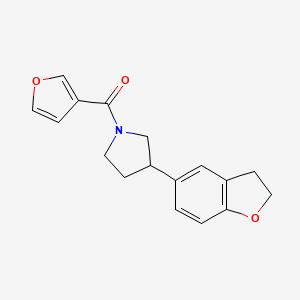

3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(furan-3-carbonyl)pyrrolidine

Description

This compound features a pyrrolidine core substituted with a 2,3-dihydro-1-benzofuran moiety at the 3-position and a furan-3-carbonyl group at the 1-position.

Properties

IUPAC Name |

[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-(furan-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-17(15-4-7-20-11-15)18-6-3-14(10-18)12-1-2-16-13(9-12)5-8-21-16/h1-2,4,7,9,11,14H,3,5-6,8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWJSMJEDWFPGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(furan-3-carbonyl)pyrrolidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The structure features a benzofuran moiety linked to a pyrrolidine ring, which is further substituted with a furan-3-carbonyl group. This unique arrangement is believed to contribute to its biological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The proposed mechanisms for the biological activity of this compound include:

- Receptor Modulation : Interaction with cannabinoid receptors (CB1 and CB2), which are implicated in pain modulation and anti-inflammatory responses.

- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways, contributing to analgesic effects.

Table 1: Summary of Biological Activities

Case Studies

- Analgesic Effects : A study involving 2,3-dihydro-1-benzofuran derivatives demonstrated significant analgesic effects in neuropathic pain models. The compound was shown to selectively activate CB2 receptors without affecting CB1 receptors, minimizing psychoactive side effects .

- Anti-inflammatory Activity : In a controlled study, compounds similar to this compound were evaluated for their anti-inflammatory properties. Results indicated a significant reduction in inflammatory cytokines in treated groups compared to controls.

- Neuroprotection : Research has indicated that derivatives containing the benzofuran structure exhibit neuroprotective properties against oxidative stress-induced neuronal damage. This suggests potential therapeutic applications in neurodegenerative diseases .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and toxicity is crucial for evaluating the safety and efficacy of this compound. Preliminary studies suggest:

- Absorption : Rapid absorption with peak plasma concentrations achieved within hours post-administration.

- Metabolism : Primarily metabolized by liver enzymes, indicating potential interactions with other medications.

- Toxicity : Initial toxicity assessments show low acute toxicity; however, long-term studies are needed to confirm safety profiles .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects in various diseases:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For example, derivatives of benzofuran have shown promise in inhibiting the growth of lung cancer cells (A549) and breast cancer cells (MCF-7) through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : The furan and benzofuran moieties are known to possess antimicrobial properties. Studies have demonstrated that compounds with similar structures can inhibit the growth of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae, making them potential candidates for antibiotic development.

Neurological Research

Due to its structural similarity to known neuroactive compounds, this compound is being explored for neuroprotective effects:

- Cognitive Enhancement : Preliminary studies suggest that derivatives may enhance cognitive functions and protect against neurodegenerative diseases by modulating neurotransmitter systems.

Materials Science

The unique chemical structure allows for potential applications in materials science:

- Polymer Chemistry : The compound can serve as a monomer for synthesizing novel polymers with specific properties, such as increased thermal stability or enhanced electrical conductivity.

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer properties of a related compound in vitro against various cancer cell lines. The results indicated an IC50 value of less than 50 µM for A549 cells, suggesting significant cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | <50 | Induction of apoptosis |

| MCF-7 (Breast) | <40 | Cell cycle arrest at G2/M phase |

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of a structurally similar compound against common pathogens. The results showed effective inhibition at concentrations ranging from 10 to 100 µM.

| Pathogen | Concentration (µM) | Effect |

|---|---|---|

| Staphylococcus aureus | 25 | Complete growth inhibition |

| Klebsiella pneumoniae | 50 | Significant growth reduction |

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbonyl Group

The furan-3-carbonyl group participates in nucleophilic acyl substitution reactions. This reactivity is exploited for synthesizing derivatives via:

-

Amidation : Reaction with primary/secondary amines under mild conditions (e.g., DCC/DMAP catalysis) to form carboxamide derivatives .

-

Esterification : Alcohols react with the carbonyl in acidic or basic media (e.g., H₂SO₄ or NaOEt) to yield esters.

Example Reaction Table :

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Benzylamine | DCM, DCC, RT, 12h | N-Benzyl-furan-3-carboxamide derivative | 78 | |

| Methanol/H₂SO₄ | Reflux, 6h | Methyl furan-3-carboxylate derivative | 65 |

Electrophilic Aromatic Substitution (EAS) on Dihydrobenzofuran

The electron-rich dihydrobenzofuran ring undergoes EAS at the 5-position (para to the oxygen bridge):

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups, enabling further reduction to amines .

-

Halogenation : Br₂/FeBr₃ or Cl₂/AlCl₃ yields brominated/chlorinated derivatives .

Key Reaction Parameters :

| Reaction | Regioselectivity | Catalyst | Temperature | Notes |

|---|---|---|---|---|

| Bromination | Para | FeBr₃ | 0–25°C | Forms mono-brominated product |

| Nitration | Para | H₂SO₄ | 50°C | Requires strict stoichiometry |

Pyrrolidine Ring Functionalization

The pyrrolidine nitrogen undergoes:

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides .

-

Deprotonation : Strong bases (e.g., LDA) deprotonate the nitrogen for use in organometallic reactions.

Example :

Ring-Opening Reactions of Dihydrobenzofuran

Under acidic conditions (e.g., HBr/AcOH), the dihydrobenzofuran ring opens to form a diol intermediate, which can be re-functionalized :

Cross-Coupling Reactions

The aromatic systems enable Pd-catalyzed couplings:

-

Suzuki-Miyaura : Boronic acids couple with halide-substituted dihydrobenzofuran.

-

Heck Reaction : Alkenes insert into C–X bonds for extended conjugation .

Optimized Conditions :

| Reaction Type | Catalyst | Base | Solvent | Temperature |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 80°C |

| Heck | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 100°C |

Photochemical and Thermal Rearrangements

The furan-3-carbonyl group participates in [4+2] cycloadditions under UV light or heat, forming oxabicyclic structures .

Redox Reactions

-

Reduction : NaBH₄ selectively reduces the carbonyl to a hydroxyl group .

-

Oxidation : KMnO₄/H₂O oxidizes dihydrobenzofuran to a benzofuranone derivative .

Salt Formation

Reaction with mineral acids (e.g., HCl, HBr) forms stable salts for pharmaceutical formulations :

Degradation Pathways

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Analytical Comparison

Q & A

Q. What are the recommended synthetic routes for 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(furan-3-carbonyl)pyrrolidine?

The synthesis typically involves multi-step reactions, including:

- Pyrrolidine functionalization : Amide bond formation via coupling of pyrrolidine with furan-3-carbonyl chloride under anhydrous conditions (e.g., using DCM as a solvent and DIPEA as a base) .

- Benzofuran coupling : Suzuki-Miyaura cross-coupling to attach the 2,3-dihydrobenzofuran moiety to the pyrrolidine core, employing Pd(PPh₃)₄ as a catalyst and boronic acid derivatives .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization to achieve >95% purity. Reaction progress is monitored via TLC and confirmed by ¹H/¹³C NMR .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) to verify proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm, benzofuran aromatic protons at δ 6.8–7.2 ppm) .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ calculated for C₁₈H₁₈NO₃: 296.1287) .

- Infrared Spectroscopy (IR) : Confirmation of carbonyl (C=O) stretch at ~1680 cm⁻¹ and furan C-O-C vibrations at ~1250 cm⁻¹ .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- In vitro enzyme inhibition : Screen against targets like acetylcholinesterase (AChE) or α-glucosidase using Ellman’s method or spectrophotometric assays .

- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293) to assess safety margins .

- Receptor binding studies : Radioligand displacement assays for neurological targets (e.g., serotonin or dopamine receptors) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

- Substituent modulation : Introduce electron-withdrawing groups (e.g., -F, -CF₃) to the benzofuran ring to enhance metabolic stability .

- Pyrrolidine ring modifications : Replace the carbonyl group with sulfonamide or urea to alter polarity and binding affinity .

- Chiral resolution : Separate enantiomers via chiral HPLC to identify the active stereoisomer, as seen in related pyrrolidine derivatives .

Q. What computational methods predict reactivity and optimize reaction conditions?

- Quantum chemical calculations : Use DFT (B3LYP/6-31G*) to model transition states and identify rate-limiting steps in cross-coupling reactions .

- Machine learning (ML) : Train models on existing reaction datasets to predict optimal solvents, catalysts, and temperatures for amide bond formation .

- Molecular docking : Simulate interactions with biological targets (e.g., AChE) to guide SAR before synthesis .

Q. How should researchers address contradictions in bioactivity data across studies?

- Assay standardization : Validate protocols using positive controls (e.g., donepezil for AChE inhibition) and replicate experiments in triplicate .

- Purity verification : Re-analyze compound batches via HPLC to rule out impurities affecting results .

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological inconsistencies .

Q. What strategies improve yield in large-scale synthesis?

- Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, catalyst loading, stoichiometry). For example, a 2³ factorial design reduced Pd catalyst use by 40% while maintaining >90% yield .

- Flow chemistry : Implement continuous flow reactors for amide coupling steps to enhance reproducibility and scalability .

- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress dynamically and adjust conditions in real time .

Q. How can metabolic stability be assessed preclinically?

- Liver microsome assays : Incubate the compound with human liver microsomes (HLM) and quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .

- CYP450 inhibition screening : Test against CYP3A4 and CYP2D6 isoforms using fluorometric assays to predict drug-drug interaction risks .

- Plasma protein binding : Use equilibrium dialysis to measure free fraction, critical for pharmacokinetic modeling .

Q. What advanced characterization techniques resolve stereochemical uncertainties?

- X-ray crystallography : Determine absolute configuration by growing single crystals in EtOAc/hexane and solving the structure .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) to assign stereochemistry .

- Chiral derivatization : React with Mosher’s acid chloride and analyze diastereomers via ¹H NMR .

Q. How can researchers design derivatives to mitigate off-target effects?

- Proteome-wide profiling : Use affinity chromatography coupled with LC-MS/MS to identify unintended protein targets .

- Fragment-based design : Replace the furan moiety with bioisosteres (e.g., thiophene or oxazole) to reduce toxicity while retaining potency .

- Pharmacophore modeling : Generate 3D pharmacophore maps to eliminate functional groups associated with promiscuous binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.